molecular formula C13BrF27 B3040803 Perfluorotridecyl bromide CAS No. 242475-25-8

Perfluorotridecyl bromide

Cat. No.: B3040803
CAS No.: 242475-25-8
M. Wt: 749 g/mol
InChI Key: CLJOENNTPJUNDE-UHFFFAOYSA-N
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Description

Perfluorotridecyl bromide is a perfluorinated compound with the chemical formula C13BrF27 . It is a member of the perfluoroalkyl bromides family, which are known for their unique properties such as high thermal stability, chemical inertness, and hydrophobicity. These compounds are widely used in various industrial applications due to their ability to repel water and resist degradation.

Scientific Research Applications

Perfluorotridecyl bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of various perfluorinated compounds and as a reagent in organic synthesis.

    Biology: Due to its hydrophobic nature, it is used in the development of biomimetic membranes and as a surfactant in biological assays.

    Medicine: It is explored for use in drug delivery systems and as a contrast agent in medical imaging.

    Industry: It is used in the production of specialty polymers, lubricants, and coatings due to its chemical inertness and thermal stability.

Safety and Hazards

The safety data sheet for a similar compound, Potassium bromide, indicates that it may cause serious eye irritation and respiratory irritation . Another similar compound, Sodium bromide, is classified as causing reproductive toxicity, specific target organ toxicity on single exposure and repeated exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions: Perfluorotridecyl bromide can be synthesized through the bromination of perfluorotridecane. The reaction typically involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination of the perfluorinated alkane.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination processes. The perfluorotridecane is reacted with bromine in a continuous flow reactor, where the reaction conditions such as temperature, pressure, and bromine concentration are carefully monitored to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Perfluorotridecyl bromide primarily undergoes substitution reactions due to the presence of the bromine atom. These reactions include nucleophilic substitution, where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium alkoxides, or thiolates are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile at elevated temperatures.

    Reduction: this compound can be reduced to perfluorotridecane using reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Nucleophilic Substitution: The major products include perfluorotridecanol, perfluorotridecyl ethers, and perfluorotridecyl thiols.

    Reduction: The major product is perfluorotridecane.

Mechanism of Action

The mechanism of action of perfluorotridecyl bromide is primarily based on its ability to undergo substitution reactions. The bromine atom in the compound acts as a leaving group, allowing nucleophiles to attack the carbon atom and replace the bromine. This property is exploited in various chemical reactions to introduce different functional groups into the perfluorinated carbon chain.

Comparison with Similar Compounds

    Perfluorooctyl bromide: Similar in structure but with a shorter carbon chain, used in medical imaging and as a surfactant.

    Perfluorodecyl bromide: Another shorter-chain analog, used in similar applications as perfluorotridecyl bromide.

    Perfluorododecyl bromide: Slightly shorter than this compound, used in the synthesis of specialty chemicals.

Uniqueness: this compound is unique due to its longer carbon chain, which imparts higher hydrophobicity and thermal stability compared to its shorter-chain analogs. This makes it particularly useful in applications requiring extreme resistance to chemical and thermal degradation.

Properties

IUPAC Name

1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-heptacosafluorotridecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13BrF27/c14-12(37,38)10(33,34)8(29,30)6(25,26)4(21,22)2(17,18)1(15,16)3(19,20)5(23,24)7(27,28)9(31,32)11(35,36)13(39,40)41
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJOENNTPJUNDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(C(F)(F)Br)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13BrF27
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

749.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Perfluorotridecyl bromide
Reactant of Route 2
Perfluorotridecyl bromide
Reactant of Route 3
Perfluorotridecyl bromide
Reactant of Route 4
Perfluorotridecyl bromide
Reactant of Route 5
Perfluorotridecyl bromide
Reactant of Route 6
Perfluorotridecyl bromide

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